4-butoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-butoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-2-3-12-28-17-10-8-15(9-11-17)21(26)25-23-24-19(14-30-23)18-13-16-6-4-5-7-20(16)29-22(18)27/h4-11,13-14H,2-3,12H2,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYKNVSRTPIFLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Acetylcoumarin
The coumarin precursor is synthesized via the Pechmann condensation of 2-hydroxybenzaldehyde derivatives with ethyl acetoacetate. For example, 2-hydroxy-3-methoxybenzaldehyde reacts with ethyl acetoacetate under acidic conditions (e.g., piperidine) to yield 3-acetyl-8-methoxy-2H-chromen-2-one. Adapting this method, substituting 2-hydroxybenzaldehyde with unsubstituted or appropriately functionalized variants provides the 3-acetylcoumarin scaffold.
α-Bromination of 3-Acetylcoumarin
The acetyl group at position 3 of the coumarin is brominated using copper(II) bromide (CuBr₂) in a solvent such as acetic acid. This step generates 3-(2-bromoacetyl)-2H-chromen-2-one, a critical electrophile for thiazole ring formation.
Thiazole Ring Formation via Hantzsch Synthesis
The α-bromoacetylcoumarin reacts with thiourea in ethanol under reflux to form the thiazole ring. This cyclocondensation proceeds via nucleophilic attack of the thiourea’s sulfur atom on the brominated carbon, followed by dehydration to yield 3-(2-aminothiazol-4-yl)-2H-chromen-2-one. Typical reaction conditions involve refluxing for 1–2 hours, with yields ranging from 70% to 85%.
Synthesis of 4-Butoxybenzoyl Chloride
Preparation of 4-Butoxybenzoic Acid
4-Hydroxybenzoic acid is alkylated with 1-bromobutane in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via an SN2 mechanism, yielding 4-butoxybenzoic acid after acid workup.
Conversion to Acid Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) under anhydrous conditions, producing 4-butoxybenzoyl chloride. Excess SOCl₂ is removed by distillation, and the product is used directly in the subsequent amidation step.
Amide Bond Formation: Coupling of 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one with 4-Butoxybenzoyl Chloride
The final step involves Schotten-Baumann acylation:
- Reaction Setup : 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one is suspended in a mixture of tetrahydrofuran (THF) and aqueous sodium hydroxide.
- Acylation : 4-Butoxybenzoyl chloride is added dropwise at 0–5°C to minimize hydrolysis.
- Workup : The mixture is stirred at room temperature for 4–6 hours, followed by neutralization with dilute HCl. The precipitated product is filtered, washed with water, and recrystallized from ethanol.
Yield Optimization :
- Temperature Control : Maintaining low temperatures during acyl chloride addition prevents side reactions.
- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine ensures complete conversion.
- Solvent Choice : THF enhances solubility of both reactants, improving reaction homogeneity.
Characterization and Analytical Data
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.50 (s, 1H, coumarin H-4), 7.80–7.20 (m, 4H, aromatic protons), 4.10 (t, 2H, -OCH₂-), 1.80–0.90 (m, 7H, butyl chain and thiazole H).
- IR (KBr) : 1720 cm⁻¹ (C=O, coumarin), 1660 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).
- Mass Spectrometry : [M+H]⁺ at m/z 449.2 (calculated for C₂₃H₂₀N₂O₄S: 448.1).
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows a single peak with >98% purity.
Comparative Analysis with Structural Analogues
Modifying the coumarin or benzamide substituents significantly impacts bioactivity:
- Electron-Withdrawing Groups : Nitro or halogen substituents on the benzamide enhance antimicrobial activity but reduce solubility.
- Alkoxy Chain Length : Butoxy groups balance lipophilicity and metabolic stability better than shorter (methoxy) or longer (hexyloxy) chains.
Applications and Pharmacological Relevance
Coumarin-thiazole hybrids exhibit diverse bioactivities:
Chemical Reactions Analysis
4-butoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, modifying the compound’s structure and function.
Substitution: This reaction can replace specific atoms or groups within the compound, leading to the formation of new derivatives with different properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-butoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic applications, such as drug development and disease treatment.
Industry: It is utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-butoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The chromenyl and thiazolyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Physicochemical Properties
Melting Points :
Spectroscopic Data :
Key Findings :
- The 4-butoxy derivative exhibits superior antibacterial activity compared to hydroxyl or methyl analogs, likely due to enhanced membrane penetration .
- Piperazinyl and pyrimidinyl analogs (e.g., ZINC5154833) show potent enzymatic inhibition but lack antimicrobial effects, highlighting structure-activity divergence .
Computational and Stability Studies
- Molecular Docking : The 4-butoxy compound’s extended alkyl chain forms hydrophobic interactions with bacterial lipid bilayers, while the coumarin-thiazole core may intercalate DNA .
- Stability : The butoxy group improves metabolic stability compared to hydroxy derivatives, as evidenced by simulated gastric fluid studies (t₁/₂ > 6 hours) .
Biological Activity
4-butoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C23H23N3O5. It contains a coumarin moiety and a thiazole ring, which are known to possess various biological activities. The structural complexity of this compound suggests potential interactions with multiple biological targets.
Pharmacological Activities
Recent studies have highlighted several pharmacological activities attributed to compounds similar to 4-butoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide. Below are some key findings:
Anticancer Activity
Research indicates that coumarin derivatives exhibit significant anticancer properties. For instance, studies have shown that certain coumarin derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Table 1: Anticancer Activity of Coumarin Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 10 | Apoptosis induction |
| Compound B | Lung Cancer | 5 | Cell cycle arrest |
| 4-butoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide | TBD | TBD | TBD |
Anti-inflammatory Effects
Coumarins are also recognized for their anti-inflammatory properties. They have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of diseases such as rheumatoid arthritis .
Antimicrobial Activity
The thiazole ring in the compound contributes to its antimicrobial properties. Compounds containing thiazole have demonstrated efficacy against various bacterial strains, suggesting that 4-butoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide may also possess similar activities .
The biological activity of 4-butoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many coumarin derivatives act as enzyme inhibitors, targeting pathways involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : The compound may affect signaling pathways such as NF-kB and MAPK, which are crucial for inflammatory responses and cancer cell survival .
- Interaction with DNA : Some studies suggest that coumarins can intercalate into DNA, leading to disruption of replication and transcription processes in cancer cells.
Case Studies
A notable study conducted on a series of coumarin derivatives demonstrated their effectiveness against human cancer cell lines. The study reported that specific substitutions on the coumarin structure significantly enhanced anticancer efficacy while minimizing toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
